molecular formula C13H18N6O2 B2999226 ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 869072-37-7

ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B2999226
CAS RN: 869072-37-7
M. Wt: 290.327
InChI Key: GTOUOKRFUGOXGH-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in several studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines have been used as novel CDK2 inhibitors . The compounds showed significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines have been reported in several studies . For example, one study reported a yield of 62% for a related compound, with a yellow liquid appearance .

Scientific Research Applications

Anticancer Activity

This compound has been evaluated for its in vitro cytotoxic activity against human breast cell line (MCF7), using doxorubicin as the reference drug . The pyrazolo[3,4-d]pyrimidine pharmacophore is used to control irregular DNA activities and is applied as anticancer agents due to its core similarity with the adenine moiety in DNA .

Protein Kinase Inhibition

Some derivatives of pyrazolo[3,4-d]pyrimidine are known to be protein kinases inhibitors and are widely used as anticancer agents. They have been evaluated against leukemia cell lines and showed good in vitro anti-proliferative activities .

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a related group of compounds, have been described in numerous references and patents, indicating a broad range of biomedical applications that could potentially extend to ethyl 4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate .

Microwave-Assisted Synthesis

The literature data includes microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives, which could be relevant for efficient synthesis of related compounds like ethyl 4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate .

Anticancer Screening

New heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines .

MDPI - Synthesis and Anticancer Activity Springer - Methods for Synthesis MDPI - Biomedical Applications Springer - Microwave-Assisted Synthesis Springer - Design and Synthesis Springer - Ultrasonic-Assisted Synthesis

properties

IUPAC Name

ethyl 4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-3-21-13(20)19-6-4-18(5-7-19)12-10-8-16-17(2)11(10)14-9-15-12/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOUOKRFUGOXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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